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Compound of Interest

Compound Name: Pruvonertinib

Cat. No.: B10861634

Abstract

YK-029A, also known as Pruvonertinib, is a third-generation, orally bioavailable epidermal
growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively target
EGFR mutations, including the T790M resistance mutation and, notably, exon 20 insertion
mutations, which are typically resistant to earlier-generation TKIs. This document provides a
comprehensive overview of the molecular structure, chemical properties, mechanism of action,
and available preclinical and clinical data for YK-029A, intended for an audience of
researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Properties

Pruvonertinib (YK-029A) is an analogue of osimertinib. It is a covalent inhibitor that forms a
bond with a specific amino acid residue in the EGFR kinase domain. The structure-guided
design of YK-029A enhances its binding affinity through increased hydrophobic interactions
with Phe723 at the P-loop of EGFR.

Physicochemical Properties
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Property Value Source
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CAS Registry No. 2064269-82-3
Solubility Soluble in DMSO

Mechanism of Action

YK-029A is a potent and selective inhibitor of mutant EGFR. It exerts its therapeutic effect by
irreversibly binding to the ATP-binding site of the EGFR kinase domain, which inhibits
autophosphorylation and downstream signaling pathways. This action blocks the molecular
cascades that lead to cell proliferation, survival, and tumor growth. A key feature of YK-029A is
its high selectivity for mutant EGFR over wild-type (WT) EGFR, which is anticipated to result in
a more favorable safety profile with fewer off-target effects.

Signaling Pathway

Mutations in the EGFR gene, particularly exon 20 insertions, lead to the constitutive activation
of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-
MTOR pathways. These pathways are crucial for cell cycle progression and survival. YK-029A,
by inhibiting the mutated EGFR, effectively shuts down these aberrant signals.
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Figure 1: YK-029A Inhibition of EGFR Downstream Signaling Pathways.
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Preclinical and Clinical Data
In Vitro Activity

Details of the in vitro activity of YK-029A are expected to be in the full publication by Liu B, et
al. in the European Journal of Medicinal Chemistry. The available information suggests that YK-
029A potently inhibits the proliferation of cell lines driven by EGFR exon 20 insertion mutations.

In Vivo Efficacy

YK-029A has demonstrated significant anti-tumor activity in preclinical in vivo models. In
patient-derived xenograft (PDX) models with EGFR exon 20 insertion mutations, oral
administration of YK-029A led to tumor regression at well-tolerated doses.

Clinical Trials

A Phase 1 clinical trial (NCT05767866) evaluated the safety, tolerability, pharmacokinetics, and
preliminary efficacy of YK-029A in treatment-naive patients with advanced non-small cell lung
cancer (NSCLC) harboring EGFR exon 20 insertion mutations.

95% Confidence
Parameter Result Source
Interval

Objective Response

73.1% 52.21% to 88.43%
Rate (ORR)
Disease Control Rate

92.3% 74.87% to 99.05%
(DCR)
Median Progression-

9.3 months 5.85 to not evaluated

Free Survival (MPFS)

The most common treatment-related adverse events (TRAES) were diarrhea, anemia, and
rash. A Phase 3 clinical trial (NCT05767892) is underway to compare the efficacy of YK-029A
with platinum-based chemotherapy as a first-line treatment for this patient population.

Experimental Protocols
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Detailed experimental protocols for the synthesis and evaluation of YK-029A are described in
the publication by Liu B, et al. (2023) in the European Journal of Medicinal Chemistry, volume
258, article 115590. Researchers are directed to this primary source for comprehensive

methodologies.

General Workflow for TKI Evaluation

The evaluation of a novel TKI like YK-029A typically follows a structured workflow from initial
screening to clinical trials.
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Figure 2: General Drug Development Workflow for a Tyrosine Kinase Inhibitor.
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Conclusion

YK-029A (Pruvonertinib) is a promising third-generation EGFR TKI with significant activity
against EGFR exon 20 insertion mutations, a challenging therapeutic target in NSCLC. Its high
selectivity and encouraging preliminary clinical data suggest it has the potential to become a
valuable treatment option for this patient population. The ongoing Phase 3 clinical trial will be
critical in further defining its role in the clinical setting.

 To cite this document: BenchChem. [YK-029A (Pruvonertinib): A Technical Guide for
Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b10861634#yk-029a-molecular-structure-
and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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